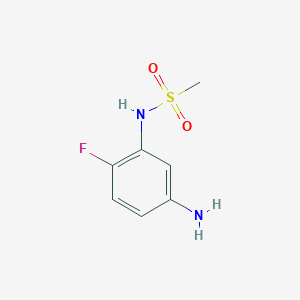

N-(5-amino-2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXHSJWPYCKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-amino-2-fluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to avoid hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Chemical Reactions of N-(5-Amino-2-Fluorophenyl)methanesulfonamide

This compound is a substituted sulfonamide with an amino group and a fluorine atom on its aromatic ring. Its chemical reactivity is influenced by these functional groups and their electronic effects. Below is a detailed analysis of its key reactions, supported by experimental data and research findings.

Oxidation of the Amino Group

The amino group (-NH₂) in the compound is susceptible to oxidation due to its electron-rich nature. In analogous sulfonamide derivatives, oxidation typically converts the amino group to a nitro group (-NO₂) under specific conditions. For example, N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide undergoes oxidation of its amino group, as noted in structural studies.

Reaction Conditions

-

Reagents : Oxidizing agents (e.g., hydrogen peroxide, nitric acid).

-

Products : N-(5-nitro-2-fluorophenyl)methanesulfonamide.

Hydrolysis of the Sulfonamide Group

The sulfonamide (-SO₂-NH-) group is prone to hydrolysis, particularly under acidic or basic conditions, releasing the parent amine. This reaction is critical in both synthetic and metabolic contexts. For instance, sulfonamides in general undergo hydrolysis to form amines and sulfonic acids, as seen in related compounds.

Reaction Conditions

-

Acidic : HCl, heat.

-

Basic : NaOH, aqueous conditions.

-

Products :

-

Acidic : Methanesulfonic acid (CH₃SO₃H).

-

Basic : Sodium methanesulfonate (CH₃SO₃⁻Na⁺).

-

Nucleophilic Substitution and Acyl Transfer

The sulfonamide group can act as a leaving group in nucleophilic substitution reactions. Additionally, the adjacent amino group may participate in acyl transfer reactions, depending on the reagents. For example, in analogous systems, sulfonamides undergo substitution with nucleophiles like amines or alcohols .

Reaction Example

-

Reagents : Alcohols (e.g., ethanol), bases (e.g., pyridine).

-

Products : Ethyl methanesulfonate (CH₃SO₃OEt).

Metabolic Stability and Hydrolysis

In biological systems, the sulfonamide group’s stability is critical. Studies on related compounds show that metabolic hydrolysis can lead to the formation of sulfonic acids, which may influence pharmacokinetics. For instance, N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide derivatives exhibit varying metabolic extraction ratios (ER), indicating differences in hydrolysis rates .

Key Observations

-

Metabolic Stability : Hydrolysis is influenced by substituents (e.g., isopropyl groups improve stability) .

-

In Vitro Models : S9 liver microsomal assays are commonly used to assess hydrolytic stability .

Reaction Pathways and Mechanisms

The compound’s reactivity is governed by the interplay between its functional groups. For example, the amino group’s basicity and the sulfonamide’s acidity (pKₐ ~2 in related systems) may lead to intramolecular hydrogen bonding, affecting reaction pathways .

Mechanistic Insights

-

Hydrogen Bonding : Internal hydrogen bonds between the amino group and sulfonamide nitrogen can stabilize intermediates during reactions .

-

Steric Effects : Bulky substituents (e.g., isopropyl) may hinder nucleophilic attack or substitution .

Data Tables for Key Reactions

Scientific Research Applications

Antimicrobial Activity

N-(5-amino-2-fluorophenyl)methanesulfonamide has demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures effectively inhibit bacterial growth by targeting enzymes involved in folate synthesis. The fluorinated structure enhances potency compared to non-fluorinated analogs, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study evaluated the compound's activity against several bacterial strains, revealing effective inhibition at low concentrations. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics.

Anticancer Applications

The compound has been investigated for its anticancer potential, particularly in the context of small-cell lung cancer. Research has shown that modifications to the sulfonamide structure can enhance binding affinities to cancer cell targets, improving therapeutic efficacy.

Case Study: Small-Cell Lung Cancer

A specific study on H146 small-cell lung cancer cell lines showed promising results, with the compound inducing significant apoptosis and inhibiting tumor growth. Further optimization and structural modifications are ongoing to enhance its efficacy and selectivity against cancer cells.

Anti-Inflammatory Properties

Research has suggested that N-(5-amino-2-fluorophenyl)methanesulfonamide may possess anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation. The compound's ability to modulate enzyme activity could be beneficial in therapeutic contexts where enzyme inhibition is desirable.

Synthesis and Pharmaceutical Applications

The synthesis of N-(5-amino-2-fluorophenyl)methanesulfonamide typically involves reacting 5-amino-2-fluorobenzenesulfonyl chloride with methanesulfonamide in the presence of a base. This synthetic route is crucial for producing the compound for further research and development.

Building Block for Complex Molecules

N-(5-amino-2-fluorophenyl)methanesulfonamide serves as an essential building block in synthesizing more complex pharmaceutical agents. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| N-(5-amino-2-fluorophenyl)methanesulfonamide | Structure | Antimicrobial, Anticancer |

| Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | Structure | Neuroprotective, Antiviral |

| 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | Structure | Biochemical probe |

This table highlights the structural diversity among related compounds and their respective applications in pharmaceutical research.

Mechanism of Action

The mechanism by which N-(5-amino-2-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

N-(2-fluorophenyl)methanesulfonamide

N-(2-amino-5-fluorophenyl)methanesulfonamide

Biological Activity

N-(5-amino-2-fluorophenyl)methanesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group and a fluorinated aromatic ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and potential anticancer applications.

Chemical Structure and Properties

The molecular formula of N-(5-amino-2-fluorophenyl)methanesulfonamide is C₇H₈FN₃O₂S, with a molecular weight of approximately 204.22 g/mol. The presence of the amino group at the 5th carbon and the fluorine atom at the 2nd carbon position of the phenyl ring contributes to its biological activity. The fluorine substitution is believed to enhance the compound's potency and selectivity compared to non-fluorinated analogs.

The biological activity of N-(5-amino-2-fluorophenyl)methanesulfonamide primarily involves its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth. This is achieved through targeting enzymes involved in folate synthesis, disrupting essential metabolic processes in bacteria.

- Anti-inflammatory Properties : Preliminary studies suggest that N-(5-amino-2-fluorophenyl)methanesulfonamide may also possess anti-inflammatory effects, making it a candidate for further research in therapeutic applications.

Biological Activity Data

The following table summarizes key findings on the biological activity of N-(5-amino-2-fluorophenyl)methanesulfonamide:

| Activity | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anti-inflammatory | Potential modulation of inflammatory pathways | |

| Anticancer potential | Induction of apoptosis in tumor cells |

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares N-(5-amino-2-fluorophenyl)methanesulfonamide with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-Amino-5-fluorophenyl)methanesulfonamide | 1341599-69-6 | Similar fluorinated structure; different amino position. |

| N-(3-Amino-5-fluorophenyl)methanesulfonamide | 1698188-67-8 | Variation in amino positioning; potential different biological activity. |

| N-(4-Amino-2-fluorophenyl)methanesulfonamide | 57164-97-3 | Different fluorine positioning; may exhibit distinct pharmacological profiles. |

Q & A

Q. What are the standard synthetic routes for N-(5-amino-2-fluorophenyl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves reacting 5-amino-2-fluoroaniline with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours). Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic methods are critical for characterizing N-(5-amino-2-fluorophenyl)methanesulfonamide?

Key methods include:

- NMR : H and C NMR to confirm aromatic proton environments and sulfonamide group integration.

- FT-IR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide formation.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can impurities or by-products be minimized during synthesis?

Impurities like unreacted starting materials or disubstituted products are mitigated by:

- Stepwise addition of sulfonyl chloride to avoid excess.

- Use of scavengers (e.g., molecular sieves) to absorb HCl.

- Monitoring reaction progress via TLC or HPLC .

Advanced Research Questions

Q. What computational methods are used to predict the electronic and geometric properties of N-(5-amino-2-fluorophenyl)methanesulfonamide?

Quantum-chemical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) optimize molecular geometry, predict HOMO-LUMO gaps, and simulate UV-Vis spectra. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). These studies guide hypotheses on reactivity and intramolecular hydrogen bonding .

Q. How do solvent polarity and proticity influence synthetic yields in sulfonamide reactions?

Data from solvent screening (e.g., THF, MeOH, DCM) show higher yields (~70–76%) in polar aprotic solvents (e.g., THF) due to better stabilization of intermediates. Protic solvents (e.g., EtOH) may reduce yields (<50%) by competing with nucleophilic amine groups. Solvent choice also affects crystallization efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR/IR predictions and experimental data are addressed by:

- Single-crystal X-ray diffraction : Resolves ambiguities in bond angles (e.g., S–N–C angles) and confirms sulfonamide conformation.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions.

- Dynamic NMR : Detects rotational barriers in sulfonamide groups at variable temperatures .

Q. How is the biological activity of N-(5-amino-2-fluorophenyl)methanesulfonamide assessed in antimicrobial studies?

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in broth microdilution.

- Molecular docking : Predicts binding affinity to target enzymes (e.g., dihydropteroate synthase) using AutoDock Vina.

- Biofilm inhibition : Quantified via crystal violet staining in microtiter plates, comparing IC values to reference inhibitors .

Methodological Tables

Q. Table 1: Solvent Effects on Synthesis Yield

| Solvent | Polarity | Yield (%) |

|---|---|---|

| THF | Polar aprotic | 76 |

| MeOH | Polar protic | 41 |

| DCM | Low polar | 55 |

| EtOH | Polar protic | 35 |

| Data adapted from solvent screening studies . |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) |

|---|---|

| S–O bond length | 1.44–1.46 |

| C–N–S angle | 112.3° |

| R factor | 0.065 |

| From single-crystal X-ray analysis . |

Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed H NMR shifts for aromatic protons.

Resolution :

Verify solvent effects (e.g., DMSO vs. CDCl shifts).

Check for tautomerism or hydrogen bonding using variable-temperature NMR.

Validate via X-ray crystallography to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.